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Compound of Interest

Compound Name: 3',3'''-Bi-p-acetanisidide

CAS No.: 23080-65-1

Cat. No.: B569382 Get Quote

Executive Summary
3',3'''-Bi-p-acetanisidide (CAS: 23080-65-1) is a high-molecular-weight dimer formed via the

oxidative coupling of p-acetanisidide (Methacetin). In pharmaceutical development, it serves as

a critical process-related impurity and a degradation marker. Its presence indicates

uncontrolled oxidative conditions during the synthesis or storage of p-acetanisidide and related

analgesics.

This guide provides a structural analysis, physical property profile, and detection protocols for

researchers focusing on impurity profiling and reference standard characterization.

Chemical Identity & Structural Analysis[1][2][3][4][5]
The nomenclature "3',3'''-Bi-p-acetanisidide" refers to a biphenyl structure formed by linking

two p-acetanisidide units at the carbon ortho to the methoxy group (position 3 relative to the

nitrogen, or position 2 relative to the biphenyl bridge in systematic naming).
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Parameter Details

Common Name 3',3'''-Bi-p-acetanisidide

Systematic Name (IUPAC)
N,N'-(2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-

diyl)bisacetamide

CAS Registry Number 23080-65-1

Molecular Formula C₁₈H₂₀N₂O₄

Molecular Weight 328.37 g/mol

SMILES
COc1c(cc(cc1)NC(C)=O)-

c2cc(cc(c2OC)NC(C)=O)

Structural Class Biphenyl; Acetamide derivative; Dimer impurity

Structural Logic
The dimerization occurs at the most electron-rich position of the aromatic ring that is not

sterically blocked. In p-acetanisidide (4-methoxyacetanilide):

Activators: The -OCH₃ group is a strong ortho/para director. The -NHAc group is a moderate

ortho/para director.

Site Selectivity: The para position relative to -NHAc is blocked by -OCH₃. The para position

relative to -OCH₃ is blocked by -NHAc.

Coupling: Oxidative radical coupling preferentially occurs ortho to the stronger activator (-

OCH₃), which is position 3 of the ring.

Result: A 3,3'-linkage creates a sterically crowded biphenyl core with methoxy groups

adjacent to the bridge (2,2'-positions in biphenyl numbering), inducing a twisted conformation

(atropisomerism).

Physical Properties Profile
The physical behavior of the dimer differs significantly from the monomer (p-acetanisidide) due

to increased molecular weight, rigidity, and intermolecular hydrogen bonding.
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Thermodynamic & Phase Properties
Property Value / Characteristic Technical Insight

Physical State Solid (Crystalline powder)
Typically isolated as white to

off-white needles or prisms.

Melting Point High (>230°C)

Significantly higher than the

monomer (130–132°C) due to

π-stacking and doubled amide

H-bonding capacity.

Boiling Point ~580°C (Predicted)
Decomposes before boiling at

atmospheric pressure.

Solubility (Water) Insoluble

The hydrophobic biphenyl core

dominates; far less soluble

than the monomer.

Solubility (Organic) Soluble in DMSO, DMF

Requires high-polarity aprotic

solvents to disrupt crystal

lattice energy. Sparingly

soluble in MeOH/EtOH.[1]

LogP (Octanol/Water) ~2.5 – 3.0 (Predicted)

More lipophilic than p-

acetanisidide (LogP ~1.1),

affecting reverse-phase HPLC

retention.

Spectral Characteristics (Diagnostic)
UV-Vis: Bathochromic shift (red shift) compared to monomer due to extended conjugation

across the biphenyl bond, though mitigated by the twisted geometry.

MS (ESI+): Major peak at m/z 329.1 [M+H]⁺. Sodium adduct [M+Na]⁺ at 351.1 often

observed.

1H NMR (DMSO-d6): Shows a simplified symmetric spectrum. Key diagnostic is the loss of

one aromatic proton and the downfield shift of the proton ortho to the bridge.
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Formation Pathway & Mechanism
The formation of 3',3'''-Bi-p-acetanisidide is a classic example of oxidative phenolic coupling,

even though the starting material is an ether (anisidide). Under oxidative stress (e.g., presence

of metal ions like Fe³⁺/Cu²⁺ or peroxides), the aromatic ring forms a radical cation.

p-Acetanisidide
(Monomer)

Radical Cation
Intermediate

Oxidation (-e⁻)
(Fe³⁺, H₂O₂)

Resonance
Stabilization

3',3'''-Bi-p-acetanisidide
(Dimer)

C-C Coupling
(Ortho to -OMe)

Click to download full resolution via product page

Figure 1: Oxidative dimerization pathway of p-acetanisidide. The coupling occurs ortho to the

methoxy group, driven by radical stabilization.

Experimental Protocols
Synthesis of Reference Standard (Biomimetic Oxidation)
To generate the dimer for use as a reference standard in HPLC, a biomimetic oxidation using

horseradish peroxidase (HRP) or a chemical oxidation can be employed.

Reagents:

p-Acetanisidide (10 mmol)

Hydrogen Peroxide (30% aq)

Horseradish Peroxidase (Type II) or Iron(III) Chloride (FeCl₃)

Buffer: Phosphate buffer (pH 6.0) or Acetic Acid (solvent)

Step-by-Step Methodology:

Dissolution: Dissolve 1.65 g of p-acetanisidide in 50 mL of warm acetic acid (chemical route)

or phosphate buffer with 10% acetonitrile (enzymatic route).
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Oxidation:

Enzymatic: Add HRP (10 mg) and add H₂O₂ dropwise over 30 minutes.

Chemical:[2][3][4][5][1][6][7][8][9] Add FeCl₃·6H₂O (20 mmol) in water dropwise.

Reaction: Stir at 40°C for 4 hours. The solution will darken (brown/red) indicating radical

formation.

Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. The dimer is less

soluble and will precipitate as a beige solid.

Purification: Filter the crude solid. Recrystallize from DMF/Water (1:1) or boiling Glacial

Acetic Acid.

Rationale: The monomer stays in solution; the dimer crystallizes out due to lower solubility.

Validation: Verify purity via HPLC (>98% area) and confirm structure via Mass Spec (m/z

329).

HPLC Detection Method
This method separates the monomer from the dimer impurity.
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Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient
0-2 min: 5% B; 2-15 min: 5% → 90% B; 15-20

min: 90% B.

Flow Rate 1.0 mL/min

Detection UV at 254 nm (Aromatic π-π*)

Retention
Monomer: ~6-7 min. Dimer: ~12-14 min (Elutes

later due to higher hydrophobicity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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